Tert-butyl 2-[2-(4-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carbonyloxy]acetate
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Overview
Description
Tert-butyl 2-[2-(4-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carbonyloxy]acetate is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a tert-butyl ester group, a fluorophenyl group, and an isoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[2-(4-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carbonyloxy]acetate typically involves multiple steps. One common method starts with the preparation of the isoquinoline core, followed by the introduction of the fluorophenyl group and the tert-butyl ester. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. For example, the use of tert-butyl cuprate in the synthesis process has been reported to yield high purity products .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. The process might include continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-[2-(4-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carbonyloxy]acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s reactivity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated compound .
Scientific Research Applications
Tert-butyl 2-[2-(4-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carbonyloxy]acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl 2-[2-(4-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carbonyloxy]acetate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or chemical effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- Tert-butyl 2-[(4R,6R)-6-[2-[2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxane-4-yl]acetate .
- Tert-butyl 2-((4R,6S)-6-((E)-2-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)vinyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate .
Uniqueness
Its isoquinoline core and fluorophenyl group make it particularly valuable in medicinal chemistry for designing drugs with targeted biological activities .
Properties
Molecular Formula |
C22H20FNO5 |
---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl] 2-(4-fluorophenyl)-1-oxoisoquinoline-4-carboxylate |
InChI |
InChI=1S/C22H20FNO5/c1-22(2,3)29-19(25)13-28-21(27)18-12-24(15-10-8-14(23)9-11-15)20(26)17-7-5-4-6-16(17)18/h4-12H,13H2,1-3H3 |
InChI Key |
KRYHRLHUUQOBBX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)COC(=O)C1=CN(C(=O)C2=CC=CC=C21)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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